3-Hydroxyhexadecanoyl-coenzyme A
Overview
Description
3-Hydroxyhexadecanoyl-coenzyme A is a significant intermediate in the β-oxidation pathway of fatty acids. This compound is formed during the hydration of trans-2-enoyl-coenzyme A by the enzyme enoyl-coenzyme A hydratase. It plays a crucial role in the metabolic processes within mitochondria and peroxisomes, contributing to the degradation of long-chain fatty acids and the biosynthesis of bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyhexadecanoyl-coenzyme A typically involves the hydration of trans-2-hexadecenoyl-coenzyme A. This reaction is catalyzed by enoyl-coenzyme A hydratase under specific conditions. The optimized conditions for the separation of 3®- and 3(S)-hydroxyhexadecanoyl-coenzyme A include a mobile phase of 35/65 (v/v) of 50 mM phosphate buffer (pH 5.0)/methanol, a flow rate of 0.5 mL/min, detection at 260 nm, and a column temperature of 25°C .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the process would likely involve large-scale enzymatic reactions using enoyl-coenzyme A hydratase, followed by purification using high-performance liquid chromatography (HPLC) equipped with a chiral separation column .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyhexadecanoyl-coenzyme A primarily undergoes hydration and dehydration reactions. The hydration of trans-2-enoyl-coenzyme A to form this compound is catalyzed by enoyl-coenzyme A hydratase . Conversely, the dehydration of this compound can revert it to trans-2-enoyl-coenzyme A.
Common Reagents and Conditions:
Hydration: Enoyl-coenzyme A hydratase, phosphate buffer (pH 5.0), methanol.
Dehydration: Enoyl-coenzyme A hydratase, specific buffer conditions.
Major Products:
Hydration: this compound.
Dehydration: trans-2-Hexadecenoyl-coenzyme A.
Scientific Research Applications
3-Hydroxyhexadecanoyl-coenzyme A is extensively used in scientific research, particularly in studies related to fatty acid metabolism. Its applications include:
Mechanism of Action
3-Hydroxyhexadecanoyl-coenzyme A exerts its effects through its role in the β-oxidation pathway. The compound is formed by the hydration of trans-2-enoyl-coenzyme A, catalyzed by enoyl-coenzyme A hydratase. This reaction is crucial for the degradation of long-chain fatty acids, which are subsequently converted into acetyl-coenzyme A and enter the citric acid cycle for energy production . The molecular targets include enzymes such as enoyl-coenzyme A hydratase and acyl-coenzyme A dehydrogenase .
Comparison with Similar Compounds
3-Hydroxybutyryl-coenzyme A: Another intermediate in the β-oxidation pathway, but with a shorter carbon chain.
3-Hydroxydecanoyl-coenzyme A: Similar structure but with a ten-carbon chain.
3-Hydroxypalmitoyl-coenzyme A: A closely related compound with a sixteen-carbon chain, differing only in the position of the hydroxyl group
Uniqueness: 3-Hydroxyhexadecanoyl-coenzyme A is unique due to its specific role in the degradation of long-chain fatty acids and its involvement in both mitochondrial and peroxisomal β-oxidation pathways. Its stereospecificity and the ability to be separated into enantiomers make it a valuable compound for studying enzyme specificity and metabolic processes .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyhexadecanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25?,26-,30-,31-,32+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHLMTDDPWDRDR-QTFKDKGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296546 | |
Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1021.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35106-50-4 | |
Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35106-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyhexadecanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035106504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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